molecular formula C18H15N3OS2 B2642712 (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035005-09-3

(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2642712
CAS No.: 2035005-09-3
M. Wt: 353.46
InChI Key: MPWVZGZSEBJOGN-BQYQJAHWSA-N
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Description

(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound featuring a unique structure that combines an imidazothiazole ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazothiazole Ring: Starting from appropriate thiazole and imidazole precursors, cyclization reactions under acidic or basic conditions can form the imidazothiazole ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Formation of the Acrylamide Moiety: The acrylamide group is typically introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:

    Catalyst Optimization: Using highly efficient and recyclable catalysts.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, it could be explored as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its electronic properties might be exploited in the design of semiconductors or conductive polymers.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide lies in its specific combination of functional groups, which may confer distinct electronic, chemical, and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(E)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c22-17(8-7-13-4-3-10-23-13)19-15-6-2-1-5-14(15)16-12-21-9-11-24-18(21)20-16/h1-8,10,12H,9,11H2,(H,19,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWVZGZSEBJOGN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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